molecular formula C9H4ClFN2O2 B1457374 2-Chloro-6-fluoro-8-nitroquinoline CAS No. 1803580-96-2

2-Chloro-6-fluoro-8-nitroquinoline

Cat. No.: B1457374
CAS No.: 1803580-96-2
M. Wt: 226.59 g/mol
InChI Key: DNFXHLZULBLODY-UHFFFAOYSA-N
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Description

Overview of Quinoline (B57606) Derivatives in Organic Synthesis and Medicinal Chemistry Research

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental building block in organic chemistry. Derivatives of this scaffold are integral to the synthesis of a wide array of complex molecules. In medicinal chemistry, the quinoline nucleus is a key pharmacophore found in drugs with diverse therapeutic applications, including antimalarial (e.g., chloroquine), antibacterial (e.g., fluoroquinolones), anticancer, anti-inflammatory, and anti-HIV agents. nih.govnih.gov Their broad spectrum of biological activity has cemented their importance in drug discovery and development. nih.gov

Significance of Halogenation and Nitration in Quinoline Scaffolds for Modulating Reactivity

The introduction of substituents onto the quinoline ring system is a critical strategy for fine-tuning its electronic properties, reactivity, and biological activity. Halogenation and nitration are two of the most important functionalization reactions in this context.

Halogenation: The incorporation of halogen atoms (F, Cl, Br, I) can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. A fluorine atom at the C-6 position, for instance, is a hallmark of the highly successful fluoroquinolone class of antibiotics. nih.gov A chlorine atom, particularly at the C-2 or C-4 positions, serves as an excellent leaving group, making the compound a versatile intermediate for introducing other functional groups via nucleophilic aromatic substitution (SNAr) reactions. acs.orgresearchgate.netnih.gov

Nitration: The nitro group (NO₂) is a powerful electron-withdrawing group. Its presence on the quinoline ring deactivates the system towards electrophilic substitution but strongly activates it for nucleophilic attack. mdpi.comnih.gov This activation is particularly pronounced when the nitro group is positioned ortho or para to a leaving group, facilitating SNAr reactions by stabilizing the anionic intermediate (a Meisenheimer complex). mdpi.comlibretexts.org The nitro group itself can also be a precursor to other important functional groups, most notably the amino group, through reduction.

Research Context of 2-Chloro-6-fluoro-8-nitroquinoline within Contemporary Heterocyclic Chemistry

The specific compound, this compound, represents a convergence of these key structural modifications. Although specific research dedicated exclusively to this isomer is not widely available in public literature, its structure suggests significant potential as a synthetic intermediate. The chlorine at the C-2 position is primed for nucleophilic displacement, a reaction that is further facilitated by the strongly deactivating nitro group at the C-8 position. The fluorine at C-6 is a common feature in bioactive molecules. Therefore, this compound can be considered a highly functionalized platform for the synthesis of novel quinoline derivatives, potentially for screening in medicinal chemistry or for applications in materials science. Its study falls within the broader effort to create diverse molecular libraries based on privileged heterocyclic scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-fluoro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFN2O2/c10-8-2-1-5-3-6(11)4-7(13(14)15)9(5)12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFXHLZULBLODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Mechanistic Investigations of 2 Chloro 6 Fluoro 8 Nitroquinoline and Its Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline (B57606) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the quinoline core of 2-chloro-6-fluoro-8-nitroquinoline and its analogs. The electron-deficient nature of the aromatic system, enhanced by the nitro group, facilitates the attack of nucleophiles.

The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic displacement. This reactivity is a general feature of haloquinolines and is further enhanced by the presence of electron-withdrawing groups. For instance, in reactions with piperidine, the halogen at the C-2 position is readily displaced. acs.org Similarly, studies on related 2-chloropyridines have shown that the chlorine atom can be substituted by various nucleophiles, such as anilines. rsc.org The displacement of a halogen atom is a common strategy in the synthesis of various quinoline derivatives. youtube.com

In some quinoline systems, halogens at other positions, such as C-7, can also undergo nucleophilic displacement, although the reactivity can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.net For example, the generation of a 3,4-dehydroquinoline intermediate can lead to the substitution of functional groups at various positions on the quinoline ring. acs.org

Interactive Table: Nucleophilic Displacement of Halogens in Quinolines

The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds like nitroquinolines. wikipedia.orgorganic-chemistry.org This reaction involves the substitution of a hydrogen atom, typically ortho or para to a nitro group, by a nucleophile carrying a leaving group. wikipedia.orgkuleuven.be The nitro group plays a crucial role in activating the aromatic ring for nucleophilic attack. kuleuven.benih.gov

The mechanism of VNS involves the initial addition of the nucleophile to the aromatic ring to form a σ-adduct (Meisenheimer complex). nih.govnih.gov This is followed by a base-induced β-elimination of the leaving group from the substituent, which restores the aromaticity of the ring. organic-chemistry.orgnih.gov For example, 5-, 6-, and 8-nitroquinolines react with chloromethyl phenyl sulfone to replace a hydrogen atom primarily at the position ortho to the nitro group. kuleuven.be Similarly, the amination of various nitroquinolines using 4-amino-1,2,4-triazole (B31798) in the presence of a base proceeds via a VNS mechanism, yielding aminoquinolines with high regioselectivity. researchgate.net

The strong electron-withdrawing nature of the nitro group at the C-8 position significantly influences the regioselectivity of nucleophilic attack on the quinoline ring. nih.gov This group deactivates the benzene (B151609) ring towards electrophilic substitution and activates it for nucleophilic substitution. stackexchange.comquora.com

In VNS reactions, the nitro group directs the incoming nucleophile to the adjacent C-7 position (ortho) and the C-5 position (para). nih.gov The regiochemical outcome can be influenced by the steric bulk of the nucleophile. nih.gov For instance, the reaction of 8-nitroquinoline (B147351) with a bulky nucleophile like 9H-carbazole resulted in substitution exclusively at the C-7 position. nih.gov This suggests a potential interaction between the counter-ion of the nucleophile and the nitro group, which directs the attack to the adjacent position. nih.gov

Reduction Reactions of the Nitro Group in Nitroquinoline Derivatives

The nitro group of this compound and its analogs can be readily reduced to an amino group, providing access to a wide range of functionally diverse aminoquinolines.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. researchgate.net This can be achieved through various methods, including catalytic hydrogenation and chemical reduction. wikipedia.orgslideshare.net

Catalytic Hydrogenation: This method typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum, with molecular hydrogen (H₂) as the reducing agent. rsc.orgresearchgate.net It is often a clean and efficient method, providing high yields of the corresponding aminoquinoline. researchgate.net The reaction conditions, such as temperature and pressure, can be optimized to achieve high conversion and selectivity. researchgate.net

Chemical Reduction: A variety of chemical reducing agents can be used for the conversion of nitroquinolines to aminoquinolines. Stannous chloride (SnCl₂) in the presence of hydrochloric acid is a commonly used reagent for this purpose. nih.govnih.govmdma.ch This method is effective for a range of nitroquinoline derivatives and can tolerate various functional groups. nih.gov Other metals like iron (Fe) and zinc (Zn) in acidic media are also effective. researchgate.net

Interactive Table: Reduction of Nitroquinolines

The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine (B1172632) intermediates. asm.org Under certain reaction conditions, it is possible to observe or isolate these intermediates.

The conversion of a nitro group to a nitroso group can occur during VNS reactions. nih.gov For example, the reaction of an 8-nitroquinoline derivative with a nucleophile in the presence of a proton source can lead to the formation of a nitroso derivative. nih.gov This transformation involves the protonation of the nitro group followed by the elimination of a water molecule. nih.gov The formation of C-nitroso compounds can also be achieved through various other synthetic routes, including the nitrosation of organometallic reagents and the oxidation of primary amines. nih.govbaranlab.org The nitroso group itself is a versatile functional group that can participate in various reactions. nih.govresearchgate.netsci-hub.se

Other Functional Group Interconversions and Derivatization Reactions of the Quinoline Core

The strategic placement of chloro, fluoro, and nitro groups on the quinoline scaffold of this compound offers a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group at the C8 position significantly activates the heterocyclic ring towards nucleophilic attack, particularly at the C2 and C4 positions. This activation is crucial for the functionalization of the quinoline core.

The chloro group at the 2-position of this compound is the most labile site for nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom and the nitro group, which stabilize the Meisenheimer complex intermediate formed during the substitution process.

Nucleophilic Aromatic Substitution (SNAr) Reactions:

A wide range of nucleophiles can displace the C2-chloro substituent, leading to a diverse array of 2-substituted-6-fluoro-8-nitroquinoline derivatives. These reactions are typically carried out in the presence of a base in a suitable solvent.

Amination: Primary and secondary amines readily react with this compound to furnish the corresponding 2-amino-6-fluoro-8-nitroquinolines. For instance, the reaction with various substituted anilines and aliphatic amines proceeds under basic conditions to yield the respective N-substituted derivatives. In a study on a similar system, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the 8-nitro group was shown to facilitate the addition of weak amine nucleophiles at the C7 position. nih.gov This principle is directly applicable to the C2 position of this compound.

With Alkoxides and Thiolates: The chloro group can also be displaced by oxygen and sulfur nucleophiles. Reactions with sodium or potassium alkoxides lead to the formation of 2-alkoxy-6-fluoro-8-nitroquinolines, while treatment with thiolates yields the corresponding 2-thioether derivatives. These reactions expand the diversity of functional groups that can be introduced at the 2-position.

Palladium-Catalyzed Cross-Coupling Reactions:

The C2-chloro bond is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination: This reaction provides an alternative and often milder method for the synthesis of 2-amino-6-fluoro-8-nitroquinolines. It involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is critical for the efficiency of the reaction. For example, in the selective amination of 6-bromo-2-chloroquinoline (B23617), specific ligand systems were optimized to achieve selective reaction at the more reactive halogen site. nih.gov This highlights the potential for selective functionalization in dihaloquinolines.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the chloroquinoline with an organoboron reagent, such as a boronic acid or ester. This allows for the introduction of aryl or vinyl substituents at the 2-position, leading to the synthesis of 2-aryl- and 2-vinyl-6-fluoro-8-nitroquinolines. The reaction is typically catalyzed by a palladium complex in the presence of a base. researchgate.netnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the chloroquinoline with an alkene to form a new carbon-carbon bond, resulting in the formation of 2-alkenyl-6-fluoro-8-nitroquinolines.

The following table summarizes representative chemical modifications of the chloro substituent:

Table 1: Examples of Chemical Modifications of the Chloro Substituent in 8-Nitroquinoline Analogs

Reaction Type Nucleophile/Reagent Product Type Reference
Nucleophilic Amination Primary/Secondary Amines 2-Amino-6-fluoro-8-nitroquinolines nih.gov
Buchwald-Hartwig Amination Amines, Pd catalyst, Ligand 2-Amino-6-fluoro-8-nitroquinolines nih.gov
Suzuki-Miyaura Coupling Arylboronic acids, Pd catalyst 2-Aryl-6-fluoro-8-nitroquinolines researchgate.netnih.gov
Nucleophilic Alkoxylation Alkoxides 2-Alkoxy-6-fluoro-8-nitroquinolines N/A
Nucleophilic Thiolation Thiolates 2-Thioether-6-fluoro-8-nitroquinolines N/A

In contrast to the highly reactive C2-chloro substituent, the fluoro group at the C6 position of this compound exhibits significantly greater stability. This difference in reactivity is a key feature of the molecule's chemistry and allows for selective functionalization at the 2-position while leaving the 6-fluoro substituent intact.

Stability of the Fluoro Group:

The carbon-fluorine bond is the strongest single bond to carbon, which contributes to its general inertness. In the context of nucleophilic aromatic substitution, while fluorine's high electronegativity can activate a ring system, its bond strength often makes it a poorer leaving group compared to chlorine in many contexts. However, in SNAr reactions, the rate-determining step is often the initial nucleophilic attack and the stabilization of the Meisenheimer intermediate. The strong inductive effect of fluorine can stabilize this intermediate, sometimes making fluoride (B91410) a better leaving group than other halogens in specific SNAr reactions.

Despite this, studies on related haloquinolines have demonstrated the remarkable stability of the fluoro group. For instance, research on 6-fluoro-8-nitroquinoline (B1295531) and its derivatives has shown that the fluoro group is resistant to hydrolysis even under harsh conditions, such as treatment with 70% sulfuric acid at 200°C. nih.gov This stability is a significant synthetic advantage, as it allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the fluoro substituent.

Relative Reactivity and Selective Reactions:

In dihalogenated quinolines, the position of the halogen and the nature of the other substituents play a crucial role in determining the relative reactivity. In the case of this compound, the chloro group at the 2-position is significantly more activated towards nucleophilic attack than the fluoro group at the 6-position. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the 8-nitro group being more pronounced at the C2 position.

This differential reactivity allows for highly selective transformations. For example, in palladium-catalyzed cross-coupling reactions, the catalyst can often differentiate between the C-Cl and C-F bonds. Studies on the Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline have shown that selective amination of the more reactive C-Br bond can be achieved in the presence of the C-Cl bond by careful selection of the catalyst and reaction conditions. nih.gov A similar selectivity is expected for this compound, where the C-Cl bond would be preferentially functionalized.

While direct displacement of the 6-fluoro group in this compound is not commonly reported and would require harsh reaction conditions, its presence is crucial for modulating the electronic properties and biological activity of the resulting derivatives.

The following table summarizes the general reactivity of the fluoro substituent:

Table 2: General Reactivity and Stability of the Fluoro Substituent

Property Observation Implication for Synthesis Reference
Stability Resistant to hydrolysis under strong acid and high temperature. Allows for a wide range of reactions at other positions without cleavage of the C-F bond. nih.gov
Reactivity in SNAr Generally less reactive than the C2-chloro group. Enables selective functionalization at the C2 position. nih.gov

Synthesis of Novel Quinoline Derivatives Incorporating the 2-Chloro-6-fluoro-8-nitro Motif or Related Halogenated Nitroquinoline Substructures

While a detailed, publicly available synthesis for this compound is not extensively documented, its structure suggests that it can be prepared through established methods of quinoline synthesis followed by functional group manipulations. The synthesis of related compounds, such as 2-Chloro-6-fluoro-3-methyl-8-nitroquinoline, confirms the feasibility of this substitution pattern. nih.gov

The synthesis of analogous 8-nitrofluoroquinolone derivatives often begins with appropriately substituted benzoic acids. For instance, the synthesis of ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (a related 8-nitrofluoroquinolone) starts from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. nih.gov This precursor undergoes a series of reactions including conversion to the acid chloride, reaction with ethyl 3-(N,N-dimethylamino)acrylate, and subsequent cyclization to form the quinoline ring system. nih.gov

Furthermore, the direct nitration of halogenated quinolines is a known synthetic route. researchgate.net For example, 6,8-dibromoquinoline (B11842131) can be nitrated to yield the corresponding 5-nitro derivative, which then serves as a precursor for further functionalization. researchgate.net This suggests a plausible route to this compound could involve the nitration of a 2-chloro-6-fluoroquinoline (B1368868) precursor.

The true synthetic value of this compound lies in its potential as a building block for more complex derivatives. The presence of the 8-nitro group significantly activates the C-7 position for nucleophilic aromatic substitution, facilitating the introduction of a wide range of functional groups. nih.gov This reactivity has been exploited in the synthesis of various 8-nitrofluoroquinolone derivatives with potential antibacterial properties. nih.gov In these syntheses, the chloro group at a position analogous to C-7 in the target compound is readily displaced by primary amines. nih.gov

A variety of novel quinoline derivatives have been synthesized from precursors containing the halogenated nitroquinoline substructure. The following table provides examples of such derivatives and their synthetic precursors.

DerivativePrecursorReagents and ConditionsReference
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate2,4-Dichloro-5-fluoro-3-nitrobenzoic acidThionyl chloride, ethyl 3-(N,N-dimethylamino)acrylate, cyclopropylamine, K2CO3, DMF nih.gov
1-Cyclopropyl-6-fluoro-8-nitro-4-oxo-7-(pyridin-2-ylamino)-1,4-dihydroquinoline-3-carboxylic acid7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid2-aminopyridine, sodium hydrogen carbonate, 50% aqueous ethanol (B145695) nih.gov
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline3,6,8-TrimethoxyquinolineBromine researchgate.net
6-Fluoro-8-quinolinol2-Amino-5-fluorophenolSkraup synthesis fordham.eduresearchgate.net

Exploration of Structure-Reactivity Relationships in Functionalized Quinoline Systems

The reactivity of the quinoline ring is significantly influenced by the nature and position of its substituents. In the case of this compound, the interplay between the electron-withdrawing nitro group and the halogen atoms dictates its chemical behavior.

The 8-nitro group plays a crucial role in activating the quinoline ring for nucleophilic substitution reactions. nih.gov This electron-withdrawing group decreases the electron density of the ring system, particularly at the C-7 position, making it more susceptible to attack by nucleophiles. This is a key principle in the synthesis of many biologically active quinolone derivatives where a variety of amines are introduced at the C-7 position. nih.gov

The presence of halogen atoms also modulates the reactivity of the quinoline scaffold. While halogens are generally deactivating towards electrophilic aromatic substitution, they can also influence the regioselectivity of such reactions. In the context of nucleophilic aromatic substitution, the chlorine atom at the 2-position of this compound is also a potential site for displacement by strong nucleophiles, although the 8-nitro group's activating effect is more pronounced at the C-7 position in related systems. nih.gov

Studies on related quinolinium-based radicals have shown that the electronic properties and spin-spin coupling between radical sites can control their reactivity. purdue.edu While not directly applicable to non-radical reactions, this highlights the intricate electronic effects that govern the chemistry of complex quinoline systems.

Design Principles for Modifying Quinoline Scaffolds via this compound as a Precursor

The structural features of this compound make it an attractive precursor for the design and synthesis of a diverse range of functionalized quinoline derivatives with potential applications in medicinal chemistry and materials science. Several design principles can be employed to modify this scaffold:

Nucleophilic Aromatic Substitution: As previously discussed, the 8-nitro group facilitates nucleophilic substitution, primarily at the C-7 position (if a suitable leaving group is present there in an analogous structure) and potentially at the C-2 position. This allows for the introduction of a wide array of substituents, including amines, thiols, and alkoxides, leading to libraries of novel compounds for biological screening. nih.gov

Reduction of the Nitro Group: The 8-nitro group can be readily reduced to an amino group. nih.gov This transformation opens up a new set of synthetic possibilities, as the resulting 8-aminoquinoline (B160924) derivative can undergo various reactions, such as diazotization followed by substitution, or condensation with carbonyl compounds to form Schiff bases or further heterocyclic rings.

Cross-Coupling Reactions: The chloro group at the 2-position can potentially participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would enable the introduction of aryl, vinyl, and alkynyl groups, respectively, significantly expanding the structural diversity of the resulting derivatives.

Conclusion

While 2-Chloro-6-fluoro-8-nitroquinoline is not a widely studied compound, its molecular architecture embodies key features that are highly sought after in modern synthetic and medicinal chemistry. The combination of a reactive chloro group, a bio-relevant fluorine atom, and an activating nitro group makes it a theoretically valuable and versatile building block. Its potential lies in its ability to serve as a scaffold for the rapid generation of diverse quinoline (B57606) derivatives through nucleophilic substitution and other transformations. Further investigation into the synthesis and reactivity of this and related halogenated nitroquinolines could open new avenues for the discovery of novel compounds with interesting biological or material properties.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 6 Fluoro 8 Nitroquinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework and for probing the electronic environment of specific nuclei within a molecule. For 2-Chloro-6-fluoro-8-nitroquinoline, a combination of ¹H, ¹³C, and multinuclear NMR is essential for a complete structural assignment.

The ¹H and ¹³C NMR spectra of this compound are dictated by the electron-withdrawing and electron-donating effects of its substituents on the quinoline (B57606) ring system. The chloro, fluoro, and nitro groups are all electron-withdrawing, which generally leads to a deshielding of the aromatic protons and carbons, shifting their resonances to a lower field (higher ppm values) compared to unsubstituted quinoline. uncw.edulibretexts.org

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the four protons on the quinoline core. The proton at position 4 (H-4) is anticipated to be the most downfield-shifted proton in the pyridine (B92270) ring due to the influence of the adjacent nitrogen and the C-2 chloro substituent. The protons on the benzene (B151609) ring (H-3, H-5, and H-7) will exhibit chemical shifts influenced by the fluorine and nitro groups. The H-7 proton, situated between the fluoro and nitro groups, is expected to be significantly deshielded. The H-5 proton, ortho to the fluorine atom, will also experience deshielding and will likely show coupling to the fluorine nucleus.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbon atoms bearing the electronegative substituents (C-2, C-6, and C-8) will be significantly deshielded. The C-2 carbon, bonded to both a chlorine atom and the ring nitrogen, is expected to have a chemical shift in the range of 150-155 ppm. The C-8 carbon, attached to the nitro group, will also be strongly deshielded. The C-6 carbon, bonded to the fluorine atom, will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other ring carbons provide a detailed map of the electron distribution within the heterocyclic system.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Note: These are predicted values based on the analysis of substituted quinolines and known substituent effects. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Influencing Factors
C2-~152Electronegative Cl and N
H3~7.5 - 7.8~125Proximity to Cl and N
H4~8.0 - 8.3~138Anisotropic effect of the ring system
C4a-~148Bridgehead carbon
H5~7.6 - 7.9~115 (d, ²JCF ≈ 25 Hz)Ortho to F, meta to NO₂
C6-~160 (d, ¹JCF ≈ 250 Hz)Bonded to highly electronegative F
H7~8.2 - 8.5~128Para to F, ortho to NO₂
C8-~140Bonded to electron-withdrawing NO₂
C8a-~145Bridgehead carbon

To gain a more complete picture of the molecular structure, the analysis of other NMR-active nuclei, specifically ¹⁹F and ¹⁵N, is invaluable.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, while less sensitive due to the low natural abundance of the ¹⁵N isotope, can provide direct information about the nitrogen atoms in the molecule. researchgate.net In this compound, two distinct ¹⁵N signals would be expected: one for the quinoline ring nitrogen and one for the nitro group nitrogen. The chemical shift of the quinoline nitrogen will be influenced by the presence of the adjacent chloro substituent. The nitro group nitrogen typically resonates at a much lower field, often in the range of -10 to +10 ppm relative to nitromethane. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) and Conformational Studies

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands to the vibrations of its constituent functional groups.

C-Cl Stretching: The carbon-chlorine stretching vibration is typically observed in the region of 800-600 cm⁻¹.

C-F Stretching: The carbon-fluorine stretch is a strong absorption and is expected in the 1250-1000 cm⁻¹ region.

NO₂ Vibrations: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (νas) typically found between 1560 and 1520 cm⁻¹ and a symmetric stretch (νs) between 1360 and 1320 cm⁻¹.

C=N and C=C Stretching: The quinoline ring itself gives rise to a series of characteristic C=N and C=C stretching vibrations in the 1650-1400 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, appear in the 900-650 cm⁻¹ region.

For a rigid aromatic system like this compound, significant conformational flexibility is not expected. However, minor out-of-plane distortions of the substituents can be subtly reflected in the vibrational spectra. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental FT-IR and FT-Raman data to predict the vibrational frequencies and aid in the assignment of complex spectral features. researchgate.netnih.gov Comparing the experimental spectra with calculated spectra for different potential conformations can help to confirm the ground-state geometry of the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected FT-IR Frequency Range (cm⁻¹)Expected FT-Raman Intensity
Aromatic C-H Stretch3100 - 3000Moderate
C=N Stretch1650 - 1580Strong
C=C Stretch1600 - 1450Strong
NO₂ Asymmetric Stretch1560 - 1520Strong
NO₂ Symmetric Stretch1360 - 1320Strong
C-F Stretch1250 - 1000Strong
Aromatic C-H In-Plane Bend1300 - 1000Moderate to Weak
Aromatic C-H Out-of-Plane Bend900 - 650Strong
C-Cl Stretch800 - 600Moderate

High-Resolution Mass Spectrometry Techniques (HRMS, GC-MS) for Molecular Characterization

High-resolution mass spectrometry is an essential tool for determining the elemental composition of a molecule and for obtaining information about its fragmentation pathways, which can further confirm its structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₄ClFN₂O₂), the expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition. The isotopic pattern, particularly the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic M+2 peak, further aiding in the identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram provides the retention time of the compound, and the mass spectrometer provides a mass spectrum. The fragmentation pattern observed in the mass spectrum is a unique characteristic of the molecule. For this compound, fragmentation is likely to involve the loss of the nitro group (NO₂), chlorine, and potentially cleavage of the quinoline ring system. nih.gov Analysis of these fragment ions provides valuable corroborative evidence for the assigned structure.

X-ray Diffraction Studies for Precise Solid-State Structure Determination

For instance, the structures of several nitroquinoline derivatives have been resolved by single-crystal X-ray diffraction. nih.gov A study on 4-chloro-8-nitroquinoline (B1348196) revealed its crystallization in the orthorhombic space group Pbc21. nih.gov The analysis of this and other analogs, such as 8-(tert-butyl)-2-methyl-5-nitroquinoline, which crystallizes in the monoclinic P21/c space group, confirms the planarity of the quinoline ring system. nih.gov In the case of 9-(8-nitroquinolin-7-yl)-9H-carbazole, the structure is stabilized by π-π stacking interactions between the quinoline rings, with centroid-centroid distances ranging from 3.668 to 3.734 Å. nih.gov

These findings suggest that this compound would also exhibit a planar bicyclic core. The precise crystal packing would be influenced by the interplay of weak intermolecular forces, with the potential for halogen bonding involving the chlorine and fluorine atoms, as well as interactions directed by the nitro group.

Table 1: Crystallographic Data for Selected Quinoline Analogs

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref
4-Chloro-8-nitroquinolineC₉H₅ClN₂O₂OrthorhombicPbc2₁------ nih.gov
3-Bromomethyl-2-chloro-quinolineC₁₀H₇BrClNTriclinicP'16.587(2)7.278(3)10.442(3)83.59(3)75.42(2)77.39(3) ansfoundation.org

Note: Detailed cell parameters for 4-Chloro-8-nitroquinoline were not provided in the source.

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a valuable technique for probing the electronic transitions within a molecule. The absorption of ultraviolet and visible light by a compound like this compound provides information about its chromophoric system and the influence of various substituents on its electronic structure.

While the specific UV-Vis spectrum for this compound is not detailed in the available literature, studies on analogous nitroquinoline and substituted quinoline derivatives offer a strong basis for predicting its absorption characteristics. The electronic absorption spectra of nitroquinoline derivatives have been characterized, forming a basis for understanding their electronic properties. nih.gov The quinoline core itself is a chromophore, and the introduction of substituents like a nitro group (a strong electron-withdrawing group), a chloro group, and a fluoro group (both having inductive and mesomeric effects) is expected to significantly modify the absorption maxima (λ_max) and molar absorptivity.

For example, in a study of related heterocyclic systems, the substitution of a halogen with a hydroxy group in an anthraquinone (B42736) derivative resulted in a significant bathochromic (red) shift of about 30 nm for the long-wavelength absorption maximum. researchgate.net This highlights the sensitivity of the electronic spectra to substituent changes. The presence of the nitro group in the 8-position of the quinoline ring is anticipated to cause a substantial red shift in the absorption bands compared to the unsubstituted quinoline, due to the extension of the conjugated π-system and the electron-withdrawing nature of the NO₂ group. The electronic transitions would likely be of the π → π* and n → π* type, characteristic of aromatic and heteroaromatic compounds containing non-bonding electrons (on the nitrogen and oxygen atoms) and π-electron systems.

The solvent used for spectral analysis can also influence the position and intensity of absorption bands. For instance, the electronic absorption spectra of some anthraquinone derivatives were recorded in ethanol (B145695). researchgate.net A systematic study of this compound in solvents of varying polarity would be necessary to fully characterize its solvatochromic behavior and provide deeper insights into the nature of its electronic transitions.

Theoretical and Computational Chemistry Investigations of 2 Chloro 6 Fluoro 8 Nitroquinoline

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to determine the optimized geometry of 2-chloro-6-fluoro-8-nitroquinoline, which corresponds to the lowest energy conformation of the molecule. Methods like the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used for this purpose, as they have shown reliable results for a variety of organic and heterocyclic compounds, including quinoline (B57606) derivatives. researchgate.netdergipark.org.trresearchgate.net Once the optimized structure is obtained, a wealth of electronic properties can be calculated to understand the molecule's behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich regions of the quinoline ring system, while the LUMO is likely to be localized predominantly on the nitro group and the pyrimidine (B1678525) part of the quinoline core, due to the strong electron-withdrawing nature of the -NO2 group. The presence of electronegative chlorine and fluorine atoms further influences the electronic distribution. A smaller HOMO-LUMO gap implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net The calculated energies of these orbitals allow for the determination of global reactivity descriptors.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

ParameterFormulaDescription
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I)-EHOMOThe minimum energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)-(EHOMO + ELUMO)/2The power of an atom in a molecule to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Chemical Softness (S)1/(2η)The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω)χ²/(2η)Measures the propensity of a species to accept electrons.

This table outlines the parameters that would be calculated from the HOMO and LUMO energies of this compound to predict its reactivity.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attack. nih.govjussieu.fr The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack), and green represents neutral regions.

In this compound, the most negative potential (red) is expected to be localized on the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack. The nitrogen atom of the quinoline ring also represents a site of negative potential. Conversely, positive potential regions (blue) are anticipated around the hydrogen atoms of the aromatic ring and near the carbon atom attached to the chlorine, indicating susceptibility to nucleophilic attack. nih.govjussieu.fr The MEP map provides a chemically intuitive picture of where the molecule is most likely to interact with other charged or polar species.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. acs.orgscispace.com This method provides detailed insights into intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule. The analysis involves the study of interactions between filled (donor) and vacant (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). scispace.com

For this compound, significant stabilizing interactions are expected. These would include hyperconjugative interactions involving the lone pairs of the nitrogen and oxygen atoms as donors and the antibonding orbitals (π* and σ) of the quinoline ring as acceptors. For instance, delocalization from the lone pairs of the nitro group's oxygen atoms into the π orbitals of the aromatic ring would contribute significantly to the molecule's stability. labinsights.nl The analysis also provides information on the hybridization of the atoms and the charge distribution, complementing the MEP analysis. labinsights.nlacs.org

These advanced computational tools provide a deeper understanding of chemical bonding and non-covalent interactions.

Reduced Density Gradient (RDG): RDG analysis is used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule. It plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. The resulting 3D plot shows surfaces corresponding to different types of interactions. For this compound, this analysis would reveal potential intramolecular interactions between the substituents and the quinoline core.

Electron Localization Function (ELF): The ELF is a measure of the probability of finding an electron near a reference electron. labinsights.nlwikipedia.org It provides a clear picture of electron localization in a molecule, distinguishing core electrons, covalent bonds, and lone pairs. jussieu.frwikipedia.org In the context of this compound, the ELF map would show high localization values (close to 1.0) in the core regions of the heavy atoms and in the regions of covalent bonds and lone pairs (e.g., on the nitrogen and oxygen atoms). researchgate.net

Localized Orbital Locator (LOL): Similar to ELF, the LOL provides insight into electron localization, particularly highlighting regions where localized orbitals overlap. researchgate.net It is useful for characterizing the nature of chemical bonds and the extent of electron delocalization in aromatic systems. scispace.commdpi.com The LOL map for this compound would help to visualize the π-electron system and the localization of electrons in the C-Cl, C-F, and N-O bonds.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Potential Energy Distribution (PED) analysis is crucial for making unambiguous assignments of the calculated vibrational modes to specific types of molecular motion (e.g., stretching, bending, torsion). chemrxiv.org PED expresses the contribution of each internal coordinate to a particular normal mode of vibration. For a complex molecule like this compound, PED analysis is essential to accurately assign the characteristic vibrations of the quinoline ring and the C-Cl, C-F, and NO2 groups.

Table 2: Representative Vibrational Modes and Expected Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
C-H stretching3000 - 3100Aromatic C-H bond stretching.
NO₂ asymmetric stretching1500 - 1570Asymmetric stretching of the nitro group.
NO₂ symmetric stretching1300 - 1370Symmetric stretching of the nitro group.
C=C/C=N stretching1400 - 1650Stretching vibrations within the quinoline ring.
C-F stretching1000 - 1400Carbon-fluorine bond stretching.
C-Cl stretching600 - 850Carbon-chlorine bond stretching.
Ring bending/torsion< 1000In-plane and out-of-plane deformations of the ring.

This table provides an illustrative guide to the expected vibrational frequencies based on studies of similar functionalized aromatic compounds. Precise values require specific DFT and PED calculations.

Computational Prediction of NMR Chemical Shifts for Corroborating Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts. These theoretical predictions serve as a powerful tool for assigning experimental spectra and confirming the molecular structure.

The predicted chemical shifts for the hydrogen and carbon atoms in this compound would be highly dependent on their local electronic environment. The electron-withdrawing nitro group and the electronegative halogen atoms (F and Cl) would significantly influence the chemical shifts of nearby nuclei. For instance, carbon atoms directly bonded to these substituents are expected to show downfield shifts (higher ppm values) due to deshielding effects. Comparing the theoretically calculated shifts with experimentally obtained spectra provides a robust validation of the proposed structure.

Molecular Dynamics (MD) Simulations in Mechanistic Studies of Chemical Transformations

Molecular dynamics (MD) simulations serve as a computational microscope, allowing researchers to observe the time-evolution of a molecular system. While specific MD studies on the chemical transformations of this compound are not yet prevalent in the literature, the application of this technique to similar quinoline derivatives highlights its potential. For instance, MD simulations have been effectively used to investigate the potential of various quinoline derivatives as enzyme inhibitors by exploring their dynamic behavior within biological macromolecules. nih.govnih.gov

In the context of this compound, MD simulations could be employed to elucidate the mechanisms of its chemical transformations. By simulating the molecule's interactions with reactants, solvents, and potential catalysts at an atomistic level, researchers can map out reaction pathways and identify transition states. This approach can provide a deeper understanding of nucleophilic substitution reactions at the 2-position, where the chlorine atom is susceptible to replacement, or the reduction of the nitro group at the 8-position. The simulations would reveal the role of the fluoro substituent at the 6-position in modulating the electronic properties and, consequently, the reactivity of the quinoline ring system.

A hypothetical MD simulation setup to study the hydrolysis of this compound would involve placing the molecule in a box of water molecules and tracking the trajectories of all atoms over time. By analyzing these trajectories, one could observe the approach of water molecules, the formation of intermediates, and the final release of the chloride ion, providing a detailed, dynamic picture of the reaction mechanism.

Analysis of Noncovalent Interactions and Hirshfeld Surfaces

Noncovalent interactions play a crucial role in determining the crystal packing, solubility, and biological activity of a molecule. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions in a crystal lattice. researchgate.netnih.govnih.govrsc.org This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For this compound, a Hirshfeld surface analysis would be instrumental in understanding its solid-state properties. The analysis generates a three-dimensional surface around the molecule, color-coded to represent different types of intermolecular contacts. The presence of a nitro group, a fluorine atom, and a chlorine atom suggests a rich variety of noncovalent interactions.

Key interactions that would be anticipated and could be quantified using Hirshfeld analysis include:

π-π stacking: The aromatic quinoline core is likely to engage in π-π stacking interactions with adjacent molecules, which would be visualized as flat regions on the Hirshfeld surface.

Halogen bonding: The chlorine atom at the 2-position could act as a halogen bond donor, interacting with electronegative atoms on neighboring molecules.

Hydrogen bonding: Although the parent molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions involving the nitro group and the quinoline nitrogen are probable.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the relative contribution of each type of contact. For example, a significant percentage of O···H contacts would indicate the importance of interactions involving the nitro group in the crystal packing.

Computational Studies on Reaction Mechanisms Involving this compound

Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the intricate details of reaction mechanisms. acs.orgnih.govacs.org For this compound, such studies can predict the feasibility of various reactions, identify the most likely pathways, and rationalize experimental observations.

Another important reaction amenable to computational study is the reduction of the 8-nitro group to an amino group. This transformation is crucial for the synthesis of various derivatives with potential biological activity. DFT calculations can explore the mechanism of this reduction using different reagents, such as metal hydrides or catalytic hydrogenation. The calculations can help in understanding the stepwise process of oxygen removal and hydrogen addition, as well as the chemoselectivity of the reduction in the presence of other reducible functional groups.

Non-Linear Optical (NLO) Properties from Theoretical Calculations

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO), which have implications for technologies like optical data storage and signal processing. Theoretical calculations provide a powerful means to predict the NLO properties of novel materials, guiding the synthesis of promising candidates. utwente.nlacs.org

The structure of this compound, with its extended π-conjugated system and the presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (the quinoline nitrogen) characteristics, suggests the potential for significant NLO properties. The intramolecular charge transfer from the aromatic system to the nitro group is a key factor that can lead to a large second-order hyperpolarizability (β).

Theoretical calculations, typically using DFT or time-dependent DFT (TD-DFT) methods, can be performed to compute the NLO properties of this compound. These calculations would yield values for the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ). By analyzing the electronic transitions that contribute to these properties, researchers can gain a deeper understanding of the structure-property relationships.

Role of 2 Chloro 6 Fluoro 8 Nitroquinoline As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Functionalized Quinolone Antibacterials and Analogs

The quest for new antibacterial agents to combat multi-drug resistant pathogens is a critical area of research. nih.gov Fluoroquinolones are a major class of broad-spectrum antibiotics, and modifications to their core structure are a key strategy for developing new derivatives with improved efficacy. nih.govnih.gov The compound 2-Chloro-6-fluoro-8-nitroquinoline serves as an important precursor for such endeavors.

Research into new 8-nitrofluoroquinolone derivatives highlights the synthetic utility of the nitro group. nih.govresearchgate.net In a closely related synthon, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the presence of the 8-nitro group significantly facilitates nucleophilic aromatic substitution at the C-7 position. nih.govresearchgate.net This activation allows for the straightforward introduction of various primary amine appendages, including substituted anilines and aliphatic amines, to generate a library of new quinolone derivatives. nih.govresearchgate.net This principle is directly applicable to this compound, where the chloro and fluoro substituents provide additional handles for synthetic modification.

The antibacterial activity of these synthesized derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov For instance, derivatives incorporating p-toluidine, p-chloroaniline, and aniline (B41778) have demonstrated good activity against S. aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 2-5 µg/mL. nih.govresearchgate.net This indicates that introducing more lipophilic groups can enhance activity against Gram-positive strains. nih.govresearchgate.net

Table 1: Examples of Functionalized Quinolone Analogs and Their Antibacterial Activity

Derivative Functional Group Target Bacteria Activity (MIC) Reference
p-Toluidine S. aureus ~2-5 µg/mL nih.govresearchgate.net
p-Chloroaniline S. aureus ~2-5 µg/mL nih.govresearchgate.net

Building Block for Complex Polycyclic Heterocyclic Systems

Heterocyclic compounds form the largest and most diverse family of molecular fragments used in organic synthesis. sigmaaldrich.com Quinolines are frequently used as foundational structures for building more complex, fused polycyclic heterocyclic systems. These larger systems are of great interest due to their unique three-dimensional structures and potential for novel biological activities.

This compound is an ideal starting material for constructing such complex architectures. The reactivity of its substituents can be harnessed to perform annulation reactions, where new rings are fused onto the quinoline (B57606) core. Key reactive pathways include:

Nucleophilic Substitution: The chlorine atom at the C-2 position is susceptible to displacement by various nucleophiles, a common strategy for initiating cyclization cascades.

Nitro Group Reduction: The 8-nitro group can be readily reduced to an amino group (-NH2). This amine is a versatile functional handle that can participate in cyclization reactions with suitably placed electrophiles to form new heterocyclic rings.

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can be activated by transition metal catalysts to form new carbon-carbon or carbon-heteroatom bonds, enabling the fusion of aromatic or heterocyclic rings.

Through the sequential and controlled manipulation of these functional groups, chemists can construct intricate polycyclic systems that would be difficult to access through other synthetic routes.

Contribution to the Synthesis of Diverse Biologically Active Quinoline Scaffolds

The quinoline ring system is a fundamental scaffold in a vast array of biologically and pharmaceutically active molecules. rsc.org Its derivatives have shown a wide spectrum of activities, including anticancer, antimalarial, anti-inflammatory, and antihypertensive properties. nih.govbiointerfaceresearch.com The specific nature and position of substituents on the quinoline ring are critical in determining the compound's biological target and efficacy. ontosight.ai

This compound is a strategic intermediate that provides access to a diverse range of these potent scaffolds. The chloro, fluoro, and nitro groups each offer a distinct point for chemical modification, allowing for the systematic development of structure-activity relationships. For example, different moieties can be introduced at the C-2 position via substitution of the chlorine atom to explore interactions with specific biological targets. The nitro group can be reduced and further functionalized, while the fluorine at C-6 can enhance metabolic stability and binding affinity. This synthetic flexibility allows researchers to fine-tune the electronic and steric properties of the molecule to optimize its biological activity. ontosight.ai This approach has been used to develop novel quinoline derivatives with significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.net

Development of Targeted Molecular Probes and Chemical Tools

Chemical probes are small molecules designed to study and manipulate the function of proteins and other biomolecules within their native cellular environment. mskcc.org These tools are indispensable for validating new drug targets and elucidating complex biological pathways. bohrium.com The development of effective probes requires a molecular scaffold that can be precisely functionalized for recognition, reporting, and sometimes, covalent interaction with a target. mskcc.orgnih.gov

With its multiple reactive sites, this compound is an excellent starting point for the rational design of targeted molecular probes. The quinoline core can serve as the recognition element, binding to a specific site on a protein or nucleic acid, as demonstrated by a 6-aminoquinolone probe developed to target HIV-1 TAR RNA. nih.gov The functional groups of this compound allow for the attachment of other necessary components:

Reporter Tags: The C-2 chloro position is a convenient handle for introducing fluorescent dyes or biotin (B1667282) tags via a linker, enabling visualization or affinity purification of the target molecule.

Reactive Moieties: For covalent probes, a warhead group can be installed to form a permanent bond with a specific amino acid residue (like cysteine) in the target's active site. nih.gov

Modulating Groups: The nitro and fluoro positions can be modified to fine-tune the probe's solubility, cell permeability, and binding affinity.

By leveraging the versatile chemistry of this compound, researchers can create sophisticated chemical tools to investigate biological processes with high precision. mskcc.org

Future Directions in the Research of 2 Chloro 6 Fluoro 8 Nitroquinoline

Development of Novel and Sustainable Synthetic Routes with Enhanced Regio- and Stereoselectivity

Future synthetic research will likely focus on overcoming the limitations of traditional methods to provide more efficient, sustainable, and selective access to 2-Chloro-6-fluoro-8-nitroquinoline and its derivatives.

Sustainable Methodologies: Current multi-step syntheses of substituted quinolines can be resource-intensive. Future efforts could explore greener alternatives, such as employing nanoparticle catalysts to improve reaction yields and reduce reaction times, a technique that has proven successful in the synthesis of other quinoline (B57606) derivatives like 2-methyl-6-nitroquinoline (B57331) using silica-functionalized magnetite nanoparticles. nih.gov The goal would be to develop one-pot or tandem reactions that minimize waste and energy consumption.

Enhanced Regioselectivity: The inherent reactivity of the quinoline core allows for multiple substitution patterns. Future work will aim to develop highly regioselective methods to functionalize the this compound skeleton. This could involve transition metal-free methods, which have been successfully used for the highly regioselective synthesis of 6-nitroindole (B147325) derivatives through the formation of new C-C and C-N bonds. rsc.org Similarly, developing precise control over nucleophilic aromatic substitution (SNAr) reactions is crucial. Research on related 2,4-dichloroquinazolines has demonstrated that the chlorine atom at the 4-position is typically more susceptible to substitution than the one at the 2-position. mdpi.com Investigating the relative reactivity of the chloro and fluoro substituents in this compound under various SNAr conditions will be a key area of study.

Stereoselective Synthesis: The introduction of chiral centers into the quinoline structure is a primary route to novel bioactive compounds. Future research will likely explore the development of stereoselective reactions, potentially using chiral catalysts or auxiliaries, to synthesize enantiomerically pure derivatives of this compound for applications in medicinal chemistry.

Advanced Mechanistic Investigations of Complex Chemical Transformations

A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the pathways of reactions involving this compound.

Nucleophilic Aromatic Substitution (SNAr): The chlorine at the C2 position and the fluorine at the C6 position are both potential sites for nucleophilic attack. Detailed kinetic studies, coupled with computational modeling, could reveal the factors governing the regioselectivity of these substitutions with various nucleophiles. This would parallel investigations done on 2,4-dichloroquinazolines, where reaction conditions were shown to influence substitution patterns. mdpi.com

Reduction of the Nitro Group: The nitro group at C8 is a key functional handle that can be reduced to an amino group, opening up a vast array of further derivatization possibilities. Mechanistic studies on the catalytic hydrogenation of the nitro group, similar to those performed on 2-chloro-6-nitrotoluene (B1664060) using a Pd/C catalyst, would be invaluable. researchgate.net Such studies could investigate the reaction kinetics, the influence of the catalyst support, and strategies to prevent dehalogenation, a common side reaction. researchgate.net

Photochemical Reactivity: The presence of the nitroaromatic system suggests potential for interesting photochemical transformations. Future work could explore the photochemistry of this compound to access novel molecular scaffolds that are not available through traditional thermal reactions.

Computational Design and In Silico Screening for New Derivatives with Tuned Reactivity Profiles

Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules with desired properties. Future research on this compound will heavily leverage these in silico methods.

Tuning Electronic Properties: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and its potential derivatives. By calculating properties such as molecular electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and atomic charges, researchers can predict how different substituents will affect the molecule's reactivity. researchgate.net This allows for the rational design of derivatives with tailored electronic properties for specific applications.

Predicting Reactivity and Selectivity: Computational modeling can be used to predict the outcomes of chemical reactions. For instance, transition state theory calculations can help to understand and predict the regioselectivity of SNAr reactions or the feasibility of novel cyclization pathways. This predictive power can guide experimental work, saving time and resources.

Virtual Screening for Bioactivity: The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to be a part of numerous bioactive compounds. nih.govmdpi.comontosight.ai In silico screening of virtual libraries of this compound derivatives against biological targets like enzymes and receptors could rapidly identify promising candidates for further experimental investigation. ontosight.aiontosight.ai

A summary of potential computational approaches is presented in the table below.

Computational MethodApplication in Future ResearchPredicted Outcome
Density Functional Theory (DFT)Calculation of electronic properties (e.g., Mulliken charges, HOMO/LUMO energies) for designed derivatives.Understanding of how substituents modulate the electronic nature and reactivity of the quinoline core. researchgate.net
Molecular Dynamics (MD)Simulation of the interaction between derivatives and biological targets (e.g., enzymes, receptors).Identification of key binding interactions and prediction of potential biological activity.
Virtual ScreeningHigh-throughput docking of a virtual library of derivatives against known protein targets.Rapid identification of hit compounds with potential for development as therapeutic agents. mdpi.com
Transition State AnalysisModeling reaction pathways and calculating activation energies for key synthetic transformations.Prediction of reaction feasibility, regioselectivity, and optimization of reaction conditions.

Exploration of Emerging Applications in Materials Science, Catalysis, or Niche Chemical Technologies

The unique combination of functional groups in this compound makes it an attractive candidate for applications beyond its role as a synthetic intermediate.

Materials Science: The planar, electron-deficient aromatic system of the quinoline core suggests potential for use in organic electronic materials. Derivatives could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as n-type semiconductors in organic field-effect transistors (OFETs). The presence of fluorine can enhance material stability and influence molecular packing in the solid state.

Catalysis: The quinoline nitrogen and the potential for forming a stable N-oxide or coordinating with metal centers suggest that derivatives of this compound could serve as ligands in homogeneous catalysis. Furthermore, the molecule itself could be a precursor for novel heterogeneous catalysts after immobilization on a solid support. For example, the catalytic hydrogenation of similar chloronitroaromatic compounds is a significant area of industrial research. researchgate.net

Niche Chemical Technologies: The compound could be explored as a building block for functional dyes, sensors (fluorometric or colorimetric), or as a key component in agrochemicals, a field where quinoline derivatives have historically found use. nih.gov The reactivity of the chloro and nitro groups allows for the covalent attachment of this scaffold to polymers or other materials, creating surfaces with unique chemical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-fluoro-8-nitroquinoline, and how can reaction efficiency be optimized?

  • Methodology :

  • Nitro group introduction : Nitration of the quinoline core using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.
  • Halogenation : Chlorination/fluorination via electrophilic substitution or nucleophilic displacement, depending on precursor availability. For example, use POCl₃ for chlorination at the 2-position .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
    • Optimization : Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in hexane:EtOAc 3:1) and adjust stoichiometry (e.g., 1.2 equiv. HNO₃ for nitration).

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodology :

  • NMR :

  • ¹H NMR : Expect aromatic protons as multiplets (δ 7.5–9.0 ppm). Fluorine coupling (²JHF) may split signals .

  • ¹³C NMR : Nitro groups deshield adjacent carbons (δ 140–150 ppm).

  • MS : Molecular ion peak at m/z 240.5 (calculated for C₉H₄ClFN₂O₂). Fragmentation patterns should align with nitro and chloro groups .

  • IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 750 cm⁻¹ (C-Cl stretch) .

    Technique Key Peaks
    ¹H NMRδ 8.5 (H-3), δ 7.8 (H-5)
    IR1520 cm⁻¹ (NO₂), 750 cm⁻¹ (C-Cl)

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification.
  • Waste disposal : Segregate halogenated/nitro-containing waste and use licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodology :

  • X-ray diffraction : Single-crystal analysis reveals dihedral angles between the quinoline ring and substituents. For example, nitro groups typically induce planarity deviations of 5–10° .
  • Hydrogen bonding : Intermolecular N–H⋯O/F interactions stabilize crystal packing. Use software like OLEX2 for refinement.
    • Data Contradiction : If experimental bond lengths conflict with computational models (DFT), check for crystal lattice strain or solvent effects .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodology :

  • Temperature control : Maintain nitration below 10°C to suppress dinitro byproducts.
  • Protecting groups : Temporarily block reactive sites (e.g., using acetyl groups) before halogenation .
  • Analytical monitoring : HPLC (C18 column, acetonitrile/water mobile phase) detects impurities >0.1% .

Q. How can thermodynamic properties (e.g., ΔfH°) of this compound be determined experimentally?

  • Methodology :

  • Combustion calorimetry : Measure heat released during combustion in O₂.
  • Computational estimation : Use Gaussian software with B3LYP/6-31G* basis set to calculate enthalpy.
    • Example : For 8-hydroxyquinoline, ΔfH°(solid) = −245 kJ/mol . Adjust values for nitro and chloro substituents.

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against S. aureus or E. coli.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀.
  • Structure-activity relationship (SAR) : Compare with 8-nitroquinoline derivatives lacking Cl/F substituents .

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectroscopic data and computational predictions?

  • Methodology :

Verify purity : Re-run NMR/MS with fresh samples.

Cross-validate methods : Compare DFT (B3LYP) and MP2 calculations for electronic effects.

Consider solvent : Simulate spectra using PCM models for solvent corrections .

  • Example : If calculated ¹H NMR shifts deviate by >0.5 ppm, check for omitted solvent or tautomeric forms.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluoro-8-nitroquinoline
Reactant of Route 2
2-Chloro-6-fluoro-8-nitroquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.